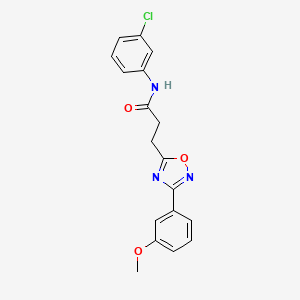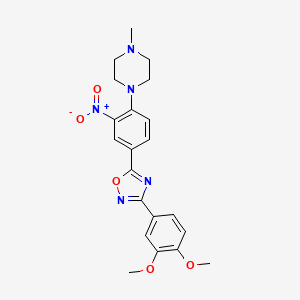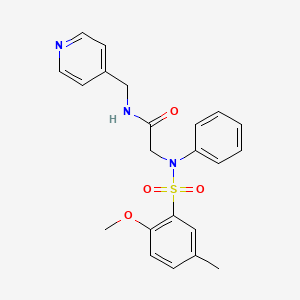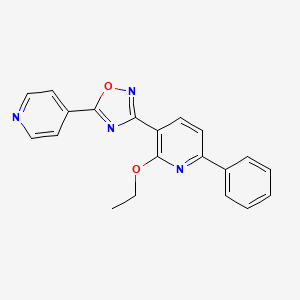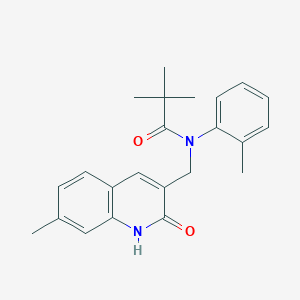
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide, also known as Pivmecillinam, is a synthetic antibiotic that belongs to the penicillin family. It is commonly used to treat urinary tract infections caused by gram-negative bacteria.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem works by inhibiting the bacterial cell wall synthesis. It binds to and inhibits the activity of the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is well-absorbed after oral administration and has a good tissue distribution. It is excreted mainly in the urine and has a half-life of about 1 hour. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has been shown to have minimal adverse effects on the gastrointestinal system and is generally well-tolerated by patients.
实验室实验的优点和局限性
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has several advantages for use in lab experiments. It has a broad spectrum of activity against gram-negative bacteria and is effective at low concentrations. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is also stable in a variety of media and can be easily incorporated into standard laboratory procedures.
However, there are also some limitations to the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem in lab experiments. It is not effective against gram-positive bacteria, and its activity may be affected by the presence of other substances in the media. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem may not be suitable for use in certain types of experiments, such as those involving anaerobic bacteria.
未来方向
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce the risk of resistance. Another area of research could focus on the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem in combination therapy with other antibiotics, particularly in the treatment of multidrug-resistant infections. Finally, further studies could be conducted to investigate the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem in other areas, such as cancer treatment or immunomodulation.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is a synthetic antibiotic that has been extensively studied for its antibacterial properties. It has a broad spectrum of activity against gram-negative bacteria and is effective at low concentrations. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem works by inhibiting bacterial cell wall synthesis and is generally well-tolerated by patients. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem.
合成方法
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is synthesized by reacting 7-chloro-3-methyl-2-(2-methylphenyl)quinolin-4(1H)-one with pivaloyl chloride in the presence of a base. The resulting product is then treated with methylamine to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has also been studied for its potential use in combination therapy with other antibiotics.
属性
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-17-13-18(21(26)24-19(17)12-15)14-25(22(27)23(3,4)5)20-9-7-6-8-16(20)2/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGSXLSPKQVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)

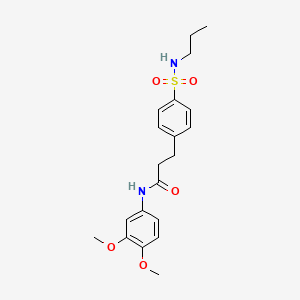
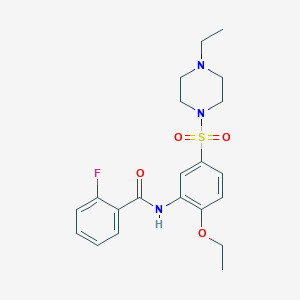
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7688789.png)

![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688801.png)

